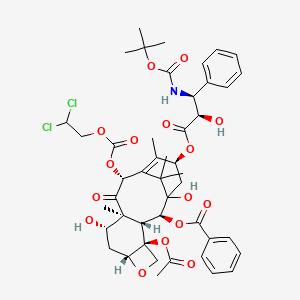![molecular formula C19H22N6O2 B14087579 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound with a unique structure that combines purine and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. The starting materials often include substituted purines and triazoles, which undergo a series of condensation and cyclization reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-8-(4-methylphenyl)purine-2,6-dione
- 1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)triazole
Uniqueness
1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione is unique due to its combined purine and triazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H22N6O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
InChI |
InChI=1S/C19H22N6O2/c1-11(2)10-24-14-16(22(4)19(27)23(5)17(14)26)25-15(20-21-18(24)25)13-8-6-12(3)7-9-13/h6-9,11H,10H2,1-5H3 |
Clave InChI |
SJOSRMDMLUGECQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC(C)C)C(=O)N(C(=O)N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)

![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![tert-butylN-[(3E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-yl]carbamate](/img/structure/B14087530.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)



![1-(4-Butoxy-3-ethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087565.png)
